N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and three methoxy groups at the 3rd, 4th, and 5th positions of the benzamide moiety
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel benzothiazole derivatives with potential biological activities.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving benzothiazole derivatives.
Medicine:
Drug Development: The compound and its derivatives can be explored for their potential as therapeutic agents in the treatment of various diseases such as cancer, bacterial infections, and neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The synthesized benzothiazole is then brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated benzothiazole is then reacted with 3,4,5-trimethoxybenzoic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding de-brominated benzothiazole derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted benzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-ethylbutanamide
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the benzothiazole ring and the benzamide moiety. For example, N-(6-bromo-1,3-benzothiazol-2-yl)acetamide has an acetamide group instead of the trimethoxybenzamide group.
- Biological Activity: The presence of different substituents can significantly impact the compound’s biological activity, including its potency, selectivity, and mechanism of action.
- Applications: While all these compounds may share some common applications, such as in medicinal chemistry, their specific uses can vary based on their unique properties and activities.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJPQIHCIQFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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